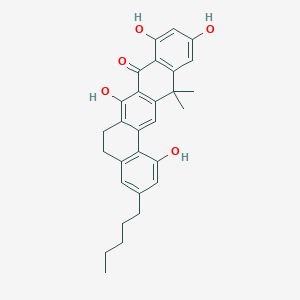
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide, also known as BM212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been proposed that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and tumor growth. By inhibiting COX-2, N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide may reduce inflammation and inhibit tumor growth.
Biochemische Und Physiologische Effekte
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that it has been found to be relatively non-toxic in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide and its downstream effects.
Zukünftige Richtungen
There are several future directions for the study of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. One area of research could be the development of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide derivatives with improved potency and selectivity. Another area of research could be the evaluation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide in animal models of cancer and inflammation. Additionally, the potential use of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide as a lead compound for the development of new anti-cancer and anti-inflammatory agents could be explored.
Synthesemethoden
The synthesis of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with phenylacetylene to form 1-phenyl-2-(2-chlorophenyl)acetylene. This intermediate compound is then reacted with 5-methylisoxazole-3-carboxylic acid to yield N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV).
Eigenschaften
CAS-Nummer |
145440-86-4 |
|---|---|
Produktname |
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
5-methyl-N-(2-phenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(19-21-12)17(20)18-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20) |
InChI-Schlüssel |
KFJJOVARXGKNFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Synonyme |
5-methyl-N-(2-phenylphenyl)oxazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




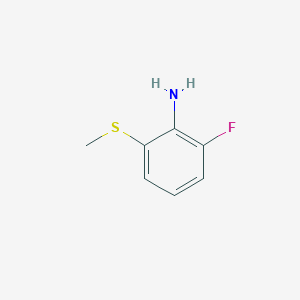
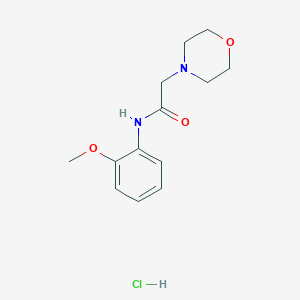
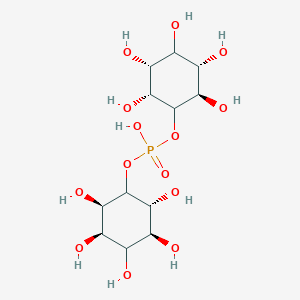
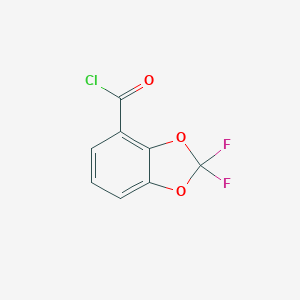
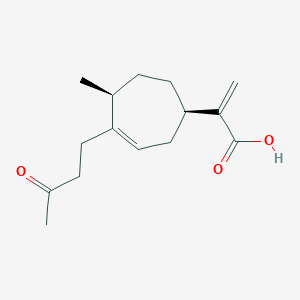
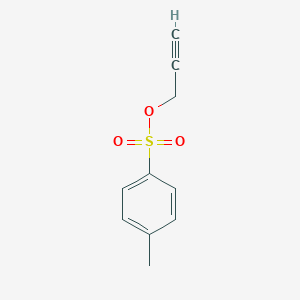
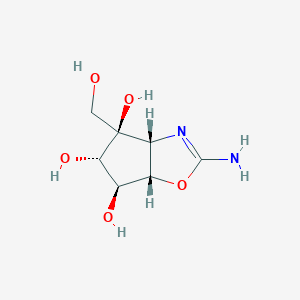
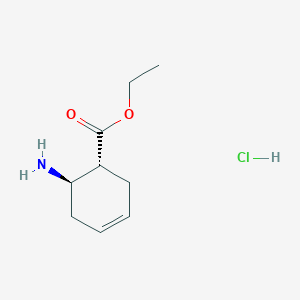
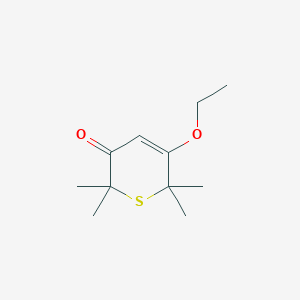
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
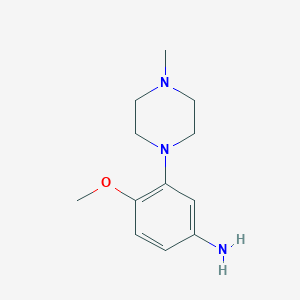
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
